Regioisomeric Differentiation: N1-Sulfonamide Versus 5-Sulfonamide Positional Isomers
The target compound (N1-sulfonamide substitution, CAS 1094354-29-6) differs fundamentally from its 5-sulfonamide regioisomer (CAS 875163-03-4) in the spatial positioning of the zinc-binding sulfonamide moiety [1]. This positional isomerism alters the vector angle for fragment growth from approximately 180° (5-position extension) to approximately 120° (N1-position extension) relative to the indoline ring plane [2].
| Evidence Dimension | Fragment growth vector (approximate angle relative to indoline ring plane) |
|---|---|
| Target Compound Data | N1-substituted; growth vector ~120° from indoline plane |
| Comparator Or Baseline | 5-Sulfonamide regioisomer (CAS 875163-03-4); growth vector ~180° from indoline plane |
| Quantified Difference | Fragment elaboration direction differs by approximately 60° |
| Conditions | Molecular geometry analysis based on indoline-1-sulfonamide and indoline-5-sulfonamide scaffold comparison |
Why This Matters
In fragment-based lead generation, exit vector geometry dictates accessible chemical space and determines which target binding pockets can be reached during fragment growth.
- [1] ChemBase. Comparative Entry: 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide (Entry 268881) vs. 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 875163-03-4). View Source
- [2] Angeli A, Ferraroni M, et al. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PDB DOI: 10.2210/pdb7qsi/pdb. 2022. View Source
